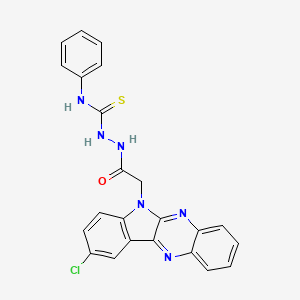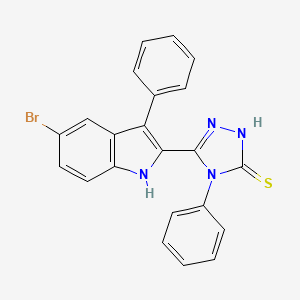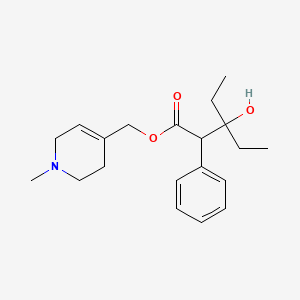
Valeric acid, 3-ethyl-3-hydroxy-2-phenyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valeric acid, 3-ethyl-3-hydroxy-2-phenyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester is a complex organic compound with a unique structure. This compound is an ester derivative of valeric acid, which is a straight-chain alkyl carboxylic acid. The compound’s structure includes a valeric acid backbone with additional functional groups that contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of valeric acid, 3-ethyl-3-hydroxy-2-phenyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester typically involves esterification reactions. One common method is the nucleophilic acyl substitution of an acid chloride with an alcohol. This reaction can be carried out under mild conditions using a base such as pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In industrial settings, the production of this ester may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The oxo process, which involves the hydroformylation of alkenes followed by oxidation, is a common method for producing valeric acid derivatives .
Análisis De Reacciones Químicas
Types of Reactions
Valeric acid, 3-ethyl-3-hydroxy-2-phenyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
Aplicaciones Científicas De Investigación
Valeric acid, 3-ethyl-3-hydroxy-2-phenyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of valeric acid, 3-ethyl-3-hydroxy-2-phenyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active valeric acid derivative, which can then interact with cellular receptors or enzymes to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
Butyric acid: A shorter-chain carboxylic acid with similar chemical properties.
Hexanoic acid: A longer-chain carboxylic acid with similar functional groups.
Isovaleric acid: An isomer of valeric acid with a branched structure.
Propiedades
Número CAS |
102612-63-5 |
|---|---|
Fórmula molecular |
C20H29NO3 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 3-ethyl-3-hydroxy-2-phenylpentanoate |
InChI |
InChI=1S/C20H29NO3/c1-4-20(23,5-2)18(17-9-7-6-8-10-17)19(22)24-15-16-11-13-21(3)14-12-16/h6-11,18,23H,4-5,12-15H2,1-3H3 |
Clave InChI |
CYXOVRQCXRPCQM-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(C(C1=CC=CC=C1)C(=O)OCC2=CCN(CC2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



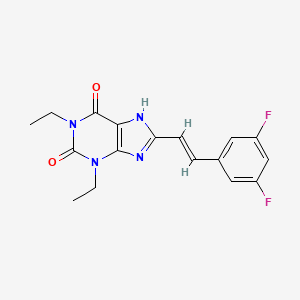
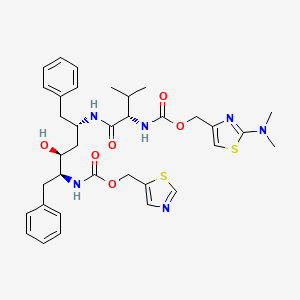
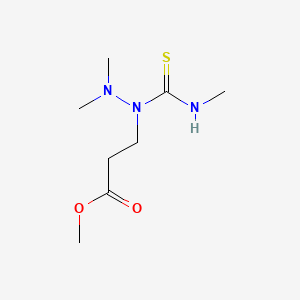

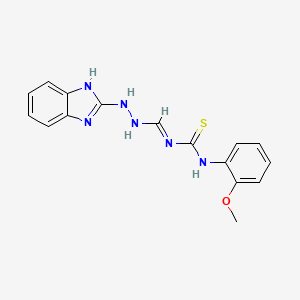
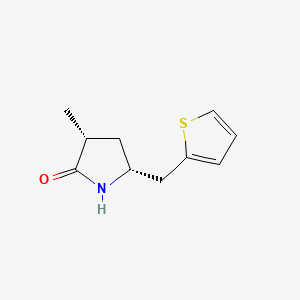

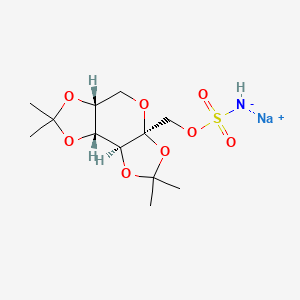

![[(3S,3aR,6S,6aS)-3-[3-(2,6-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12757264.png)
![16,17-dimethoxy-6-prop-1-en-2-yl-7,20-dioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaene-2,12-dione](/img/structure/B12757272.png)
